molecular formula C17H18F2N4O3S B2388704 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034454-67-4

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2388704
CAS No.: 2034454-67-4
M. Wt: 396.41
InChI Key: RIOZHVDZUMZYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core substituted with a 6-fluoro and 3-methyl group. The ethyl linker connects this heterocyclic system to a urea moiety, which is further substituted with a 4-fluorobenzyl group. The dual fluorination (6-fluoro on the thiadiazole and 4-fluoro on the benzyl group) may optimize pharmacokinetic parameters, such as lipophilicity and membrane permeability .

Properties

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c1-22-15-7-6-14(19)10-16(15)23(27(22,25)26)9-8-20-17(24)21-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOZHVDZUMZYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Cyclization

The core is synthesized from 2-amino-4-fluorobenzenethiol (1). Methylation at the 3-position is achieved using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h), yielding 3-methyl-6-fluoro-1,3-benzothiazole-2(3H)-thione (2). Subsequent oxidation with hydrogen peroxide (H₂O₂, AcOH, 80°C, 6 h) converts the thione to the sulfone (2,2-dioxide) (3).

Table 1: Optimization of Thiadiazole Dioxide Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
1 CH₃I, K₂CO₃, DMF, 60°C, 12 h 78 95 ,
2 30% H₂O₂, AcOH, 80°C, 6 h 85 97 ,

Urea Bond Formation

Carbamate Activation Method

The primary amine (4) reacts with 4-fluorobenzyl isocyanate (5) in dichloromethane (DCM) at 0°C–25°C for 24 h. This method avoids harsh reagents and achieves >90% conversion.

Alternative Approach : Phosgene-free urea synthesis uses 1,1'-carbonyldiimidazole (CDI) to activate the amine. Amine (4) is treated with CDI (1.2 eq) in THF, followed by addition of 4-fluorobenzylamine (6), yielding the urea (7) in 82% yield.

Table 2: Comparison of Urea Formation Strategies

Method Reagents/Conditions Yield (%) Purity (%) Source
Isocyanate Coupling 4-Fluorobenzyl isocyanate, DCM 91 98
CDI-Mediated Activation CDI, THF, 4-fluorobenzylamine 82 95

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes 1:1 → 3:1) followed by recrystallization from ethanol/water (7:3). Final purity exceeds 99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 6.95 (t, J = 6.8 Hz, 1H, NH), 4.35 (s, 2H, CH₂), 3.72 (t, J = 6.4 Hz, 2H, CH₂), 3.12 (s, 3H, CH₃), 2.85 (t, J = 6.4 Hz, 2H, CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₇F₂N₄O₃S: 423.0912; found: 423.0915.

Scale-Up and Process Optimization

Catalytic Improvements

The use of catalytic DMAP (4-dimethylaminopyridine) in urea formation increases reaction rate by 40% (2 h vs. 24 h).

Green Chemistry Considerations

Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (88%).

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine atoms or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

(a) 1-(5-Chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

  • Key Differences : The urea nitrogen is substituted with a 5-chloro-2-methoxyphenyl group instead of 4-fluorobenzyl.
  • Implications : The methoxy group may increase steric hindrance, while the chloro substituent could enhance halogen bonding interactions. These modifications might alter target affinity or metabolic pathways compared to the target compound .

(b) Urea Derivatives with Thiazole-Piperazine Moieties (e.g., compounds 1f , 1g , 2a , 2b from )

  • Example :
    • 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
    • Structural Comparison : Incorporates a thiazole-piperazine-hydrazinyl scaffold absent in the target compound. The trifluoromethylphenyl group increases hydrophobicity compared to 4-fluorobenzyl.
    • Physical Properties : Melting point (198–200°C), ESI-MS m/z 667.9 .

(c) Fluconazole-Based Thiadiazolyl Ureas ()

  • Example : 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
  • Key Differences: Contains a triazole ring and thioether linkage, absent in the target compound. The 2,4-difluorophenyl group may confer stronger antifungal activity but reduce selectivity for non-fungal targets .

Physicochemical and Spectroscopic Comparisons

Compound Substituents Melting Point (°C) ESI-MS (m/z) 1H-NMR Features
Target Compound 4-Fluorobenzyl, 6-fluoro-3-methyl N/A N/A N/A
1-(5-Chloro-2-methoxyphenyl)-... 5-Chloro-2-methoxyphenyl N/A N/A N/A
1f Thiazole-piperazine, trifluoromethyl 198–200 667.9 δ 11.42 (s, 1H, urea NH), 8.47 (s, 1H, thiazole)
2k Chloro-fluorophenyl, benzyloxy 194–195 762.2 δ 11.42 (s, 1H, urea NH), 5.07 (s, 2H, OCH2)

Notes:

  • Fluorine substituents in the target compound may improve bioavailability compared to bulkier groups like trifluoromethyl or benzyloxy .

Biological Activity

The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₂N₄O₂S
  • Molecular Weight : 388.43 g/mol

Structural Features

The compound contains:

  • A thiadiazole ring , which is known for its diverse biological activities.
  • Fluorine substituents that may enhance lipophilicity and bioactivity.
  • A urea linkage that is often associated with pharmacological properties.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The thiadiazole moiety has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings have shown inhibitory effects on enzymes such as carbonic anhydrase and phosphodiesterase, which are crucial in cancer and inflammatory pathways .
  • Antitumor Activity : The presence of the urea group may facilitate interactions with receptors involved in cell proliferation and survival. Studies have indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Key parameters include:

  • Absorption : The presence of fluorine atoms may enhance the absorption characteristics due to improved solubility.
  • Distribution : The lipophilicity introduced by the fluorinated groups could influence tissue distribution.
  • Metabolism : Potential metabolic pathways may involve oxidation or conjugation reactions, common for compounds with thiadiazole and urea functionalities.
  • Excretion : Renal excretion is likely, given the polar nature of the molecule.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and derivatives:

  • Anticancer Activity :
    • A study evaluated a series of thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One derivative showed an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating promising anticancer potential .
  • Mechanistic Insights :
    • Research indicates that thiadiazole derivatives can inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to reduced tumor growth . This suggests that compounds like our target may share similar pathways.
  • Structure-Activity Relationship (SAR) :
    • An SAR analysis revealed that modifications on the thiadiazole ring significantly impact cytotoxicity. Electron-donating groups enhance activity by stabilizing reactive intermediates during metabolic processes .

Summary Table of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (mmol/L)Mechanism
AnticancerMCF-70.084 ± 0.020EGFR inhibition
A5490.034 ± 0.008Apoptosis induction
Enzyme InhibitionCarbonic AnhydraseNot specifiedCompetitive inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the benzo[c][1,2,5]thiadiazole core followed by sequential alkylation and urea coupling. Key steps include:

  • Step 1 : Reacting 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide with ethylene diamine derivatives under controlled pH (8–9) and temperature (60–80°C) to introduce the ethyl linker.
  • Step 2 : Coupling the intermediate with 4-fluorobenzyl isocyanate in anhydrous dichloromethane or acetonitrile, using triethylamine as a base catalyst. Critical parameters include solvent purity (dry conditions for moisture-sensitive steps), reaction time (monitored via TLC), and purification via silica gel chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation : ¹H/¹³C/¹⁹F NMR spectroscopy is essential for verifying the urea linkage, fluorinated aromatic systems, and thiadiazole-dioxide moieties. For example, the ¹⁹F NMR signal at δ -110 to -120 ppm confirms the presence of the 6-fluoro substituent .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) achieves baseline separation of impurities. Mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Q. What preliminary biological screening assays are recommended for this compound?

Initial evaluations focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Fluorinated benzothiadiazoles often exhibit enhanced cellular uptake due to lipophilicity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay specificity. Strategies include:

  • Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples post-administration to detect degradation products.
  • Target Engagement Studies : Radioligand binding assays or cellular thermal shift assays (CETSA) to confirm direct interaction with proposed targets (e.g., kinase enzymes) .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

  • Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites, particularly at the urea carbonyl or thiadiazole sulfur atoms.
  • Binding Mode Analysis : Molecular docking (AutoDock Vina) against crystallographic structures of target proteins (e.g., PARP-1 or EGFR kinases) identifies key interactions, such as hydrogen bonding with the urea group or π-stacking with fluorinated aromatics .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies using analogs reveal:

  • Fluorine Position : Moving the fluorine from the 6- to 4-position on the benzothiadiazole reduces antimicrobial potency by 3-fold, likely due to altered electron-withdrawing effects.
  • Urea Substituents : Replacing the 4-fluorobenzyl group with a thiophen-2-ylmethyl moiety (as in related compounds) enhances antiproliferative activity (IC₅₀ from 25 μM to 16 μM) via improved hydrophobic interactions .

Q. What strategies mitigate solubility challenges in formulation development?

  • Prodrug Design : Introduce phosphate or acetyl groups at the urea nitrogen to enhance aqueous solubility, with enzymatic cleavage restoring the active form.
  • Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability, as demonstrated for structurally similar thiadiazole derivatives .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields (e.g., 63% vs. 45%)?

Variations arise from:

  • Purification Methods : Flash chromatography (60–80% yield) vs. recrystallization (lower yields due to solubility limits).
  • Reagent Quality : Trace moisture in solvents or isocyanates can reduce coupling efficiency. Strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .

Q. Why do some studies report strong enzyme inhibition while others show no activity?

Potential factors:

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO >1% can denature proteins).
  • Enzyme Isoforms : Selectivity for specific isoforms (e.g., COX-2 over COX-1) may not be accounted for in broad screenings .

Methodological Recommendations

Q. What protocols validate the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Plasma Stability : Assess in human plasma (37°C, 1–6 hours) with LC-MS quantification of intact compound .

Q. How to design SAR studies for optimizing potency and selectivity?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., Cl, Br, OCH₃) on the benzothiadiazole.
  • Linker Optimization : Test ethylene vs. propylene spacers to balance rigidity and flexibility for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.